molecular formula C10H6Cl2N2 B1354095 2,2'-Dichloro-3,4'-bipyridine CAS No. 643082-10-4

2,2'-Dichloro-3,4'-bipyridine

Cat. No.: B1354095
CAS No.: 643082-10-4
M. Wt: 225.07 g/mol
InChI Key: GLIMZUXSXNGIOM-UHFFFAOYSA-N
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Description

2,2’-Dichloro-3,4’-bipyridine is a chemical compound belonging to the bipyridine family, characterized by two pyridine rings connected by a single bond. This compound is notable for its two chlorine atoms attached at the 2 and 2’ positions of the bipyridine structure. Bipyridines, including 2,2’-Dichloro-3,4’-bipyridine, are widely recognized for their role as ligands in coordination chemistry, where they form complexes with metal ions .

Preparation Methods

The synthesis of 2,2’-Dichloro-3,4’-bipyridine typically involves the coupling of halogenated pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another approach is the Stille-type cross-coupling reaction, which also utilizes palladium catalysts to facilitate the formation of the bipyridine structure . Industrial production methods often employ these catalytic processes due to their efficiency and high yield.

Chemical Reactions Analysis

2,2’-Dichloro-3,4’-bipyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Dichloro-3,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-3,4’-bipyridine primarily involves its role as a ligand in coordination complexes. The nitrogen atoms in the pyridine rings coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the metal ion and the nature of the catalytic process .

Comparison with Similar Compounds

2,2’-Dichloro-3,4’-bipyridine can be compared with other bipyridine isomers such as 2,2’-bipyridine, 3,3’-bipyridine, and 4,4’-bipyridine. Each of these isomers has unique properties based on the position of the nitrogen atoms and any substituents:

The uniqueness of 2,2’-Dichloro-3,4’-bipyridine lies in its specific substitution pattern, which influences its reactivity and the types of complexes it can form.

Properties

IUPAC Name

2-chloro-3-(2-chloropyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-6-7(3-5-13-9)8-2-1-4-14-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIMZUXSXNGIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461635
Record name 2,2'-Dichloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643082-10-4
Record name 2,2'-Dichloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2'-Dichloro-3,4'-bipyridine in the synthesis of Nemertelline?

A1: this compound serves as a crucial building block in the efficient synthesis of Nemertelline, a quaterpyridine neurotoxin. The compound is subjected to regioselective Suzuki cross-coupling reactions with pyridin-3-yl boronic acid. This leads to the formation of Nemertelline in a streamlined two-step process. [] You can find the paper detailing this process here: []. This synthetic route highlights the importance of this compound in accessing complex molecules like Nemertelline for further study.

Q2: Are there alternative methods for synthesizing Nemertelline?

A2: While other methods for synthesizing Nemertelline may exist, the research highlights the efficiency and advantages of utilizing this compound as a starting point. The paper emphasizes the "versatile route" and "efficient two-step rapid synthesis" afforded by this approach []. This suggests that compared to potential alternative routes, this method might offer advantages in terms of yield, cost-effectiveness, or reduced steps, making it a preferred choice for researchers.

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